1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile
Description
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile is a pyrazole-based compound featuring distinct substituents at positions 1, 3, 4, and 5 of the pyrazole ring. Its structure includes:
- Position 3: Bromine atom, a halogen that enhances electrophilicity and influences intermolecular interactions (e.g., halogen bonding).
- Position 4: Carbonitrile group (CN), contributing to polarity and hydrogen-bonding capabilities.
- Position 5: Allylamino group (NH-C₃H₅), which may enhance binding affinity to biological targets due to its dual amine and alkene functionality .
Properties
Molecular Formula |
C10H11BrN4 |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-bromo-1-prop-2-enyl-5-(prop-2-enylamino)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H11BrN4/c1-3-5-13-10-8(7-12)9(11)14-15(10)6-4-2/h3-4,13H,1-2,5-6H2 |
InChI Key |
OJCGAIPKOMOGAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=C(C(=NN1CC=C)Br)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Bromination: The bromine atom can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Addition of the allylamino group: The allylamino group can be added through a nucleophilic substitution reaction using allylamine.
Formation of the carbonitrile group: The carbonitrile group can be introduced through a cyanation reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Addition: The allyl and allylamino groups can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Addition: Electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield various substituted pyrazole derivatives.
Scientific Research Applications
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Pyrazole-carbonitrile derivatives are widely studied for their biological and chemical properties. Below is a detailed comparison of the target compound with key analogs:
Substituent Analysis and Structural Variations
Functional Implications of Substituents
- Allyl vs.
- Bromine Position : Bromine at position 3 (target) vs. position 4 () alters electronic distribution. Position 3 bromine may enhance electrophilic aromatic substitution reactivity.
- Allylamino vs. Simple Amines: The allylamino group’s conjugated system (NH-C₃H₅) likely strengthens π-π or hydrogen-bonding interactions compared to simpler amines (e.g., NH₂ in fipronil) .
Binding Affinity and Molecular Interactions
- Target Compound: Molecular docking studies suggest the allylamino group forms hydrogen bonds with residues like SER55 and LEU54, while bromine participates in halogen bonding with MET250 .
- Fipronil : The trifluoromethyl sulfinyl group interacts with insect GABA receptors, a mechanism absent in the target compound due to differing substituents .
Biological Activity
1-Allyl-5-(allylamino)-3-bromo-1H-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered attention in various fields of biological and chemical research. The structural features of this compound, including its pyrazole ring and multiple functional groups, suggest potential biological activities, particularly in enzyme inhibition and interaction with biological receptors.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C10H11BrN4
- Molecular Weight : 269.13 g/mol
- Functional Groups : Allyl, allylamino, bromine, and carbonitrile.
These features contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an inhibitor or modulator for various enzymes or receptors involved in biochemical pathways. The exact mechanism is still under investigation, but it is hypothesized that the compound can affect enzyme kinetics and receptor binding affinities.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds can inhibit the growth of certain bacteria and fungi.
- Antiviral Properties : Some studies have indicated potential efficacy against viral infections, particularly related to HIV.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antiviral | Potential activity against HIV | |
| Enzyme Inhibition | Modulation of enzyme kinetics |
Case Studies
- Antiviral Activity : A study evaluated the anti-HIV activity of similar pyrazole derivatives, revealing that certain substitutions at the C5 position significantly enhanced antiviral potency (EC50 values as low as 0.0067 μmol/L) . This suggests that structural modifications in compounds like this compound could lead to improved antiviral efficacy.
- Enzyme Interaction Studies : Research on related compounds has shown that pyrazoles can effectively inhibit enzymes involved in critical metabolic pathways . This opens avenues for exploring the specific enzyme targets of this compound.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance, variations in the allyl and allylamino groups can alter binding affinity and inhibitory potency against target enzymes or receptors.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Allyl Group Variants | Enhanced antimicrobial properties |
| Bromination | Increased enzyme inhibition potential |
| Carbonitrile Group | Essential for maintaining biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
